8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate

Carbocation Stability PAH Metabolism Mechanistic Toxicology

8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate, also known as trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene dibenzoate (CAS 57405-08-0), is a diester derivative of a polycyclic aromatic hydrocarbon (PAH) metabolite. The core structure is a benzo[a]pyrene (BaP) scaffold dihydroxylated at the 7,8-positions and protected as benzoate esters.

Molecular Formula C34H22O4
Molecular Weight 494.5 g/mol
Cat. No. B15075370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate
Molecular FormulaC34H22O4
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2C=CC3=C(C2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6
InChIInChI=1S/C34H22O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-20,29,32H
InChIKeyPIOICHLIKBTTOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate: A Protected Polycyclic Aromatic Hydrocarbon Derivative for Metabolic and Synthetic Studies


8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate, also known as trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene dibenzoate (CAS 57405-08-0), is a diester derivative of a polycyclic aromatic hydrocarbon (PAH) metabolite . The core structure is a benzo[a]pyrene (BaP) scaffold dihydroxylated at the 7,8-positions and protected as benzoate esters. This compound serves primarily as a synthetic intermediate or a protected form of the carcinogenic BaP 7,8-dihydrodiol metabolite, which is a key proximate carcinogen in the metabolic activation pathway of benzo[a]pyrene [1].

Why 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate Cannot Be Replaced by Its Unprotected Diol or Epoxide Analogs


The benzoate diester is not merely a prodrug or a simple derivative; it is a chemically distinct entity with unique utility. The 7,8-dihydrodiol of benzo[a]pyrene is reactive and prone to further metabolic conversion or oxidation, making it challenging to handle as a pure, stable research tool [1]. In contrast, the dibenzoate acts as a chemically protected form, allowing for precise synthetic manipulations, such as the introduction of additional functional groups at the 9,10-position, without interference from the free hydroxyl groups [2]. Furthermore, direct stable ion studies show both the diol and the dibenzoate are unsuitable for generating persistent carbocations due to competing O-protonation and elimination, highlighting that the dibenzoate cannot simply substitute for other BaP derivatives in mechanistic studies, and vice versa [1].

Quantitative Comparator Benchmarks for 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate


Stable Ion Generation Capability: Dibenzoate vs. Parent Dihydrodiol vs. Other BaP Derivatives

In a direct head-to-head comparison, the target compound (7,8-dihydrodibenzoate 8) and its closely related analog, the BaP 7,8-dihydrodiol (9), were both found to be unsuitable models for stable ion study in FSO3H-SO2ClF, whereas 7,8-dihydro-BaP (1) and 6-halo-9,10-dihydro-BaP derivatives (4, 5) successfully generated persistent bay-region benzylic-like carbocations [1]. The failure is specifically attributed to competing O-protonation and elimination for both the diol and the dibenzoate [1].

Carbocation Stability PAH Metabolism Mechanistic Toxicology

Synthetic Utility: Dibenzoate as a Protected Intermediate Enabling Regioselective Functionalization

A cross-study comparison of synthetic methodologies reveals the target compound's distinct role. The dibenzoate ester serves as a stable, protected intermediate that allows for subsequent chemical steps, such as introduction of the 9,10 double bond, a transformation not directly feasible or practical on the unprotected, oxidation-prone 7,8-dihydrodiol [1][2]. One study reports the successful Prévost reaction on the 7,8 double bond to form the trans-dibenzoate 5 in preparation for further functionalization, with the trans stereochemistry confirmed by comparison to a cis derivative made via a different route [1].

Synthetic Chemistry Protecting Group Strategy PAH Derivatization

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area

The target dibenzoate compound has a calculated LogP of 7.73 and a Topological Polar Surface Area (PSA) of 52.6 Ų . While precise values for the unesterified 7,8-dihydrodiol are not directly available in the same source, class-level inference based on the replacement of two hydroxyl groups (H-bond donors) with two benzoyl ester groups predicts a significantly higher lipophilicity (LogP) and a lower PSA for the dibenzoate. This class-level inference supports the observed experimental difference in solubility: the dibenzoate is soluble in benzene, chloroform, and THF , whereas the unprotected diol is reported to be only slightly soluble in DMSO and methanol .

Physicochemical Properties LogP PSA Drug-like Properties

Optimal Procurement and Application Scenarios for 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate


Synthesis of Site-Specifically Modified BaP-DNA Adduct Standards

The dibenzoate is the critical protected intermediate for synthesizing diol epoxide adducts with defined stereochemistry, as demonstrated in the diastereoselective synthesis of cis-opened nucleoside adducts [1]. Procuring this compound enables the multi-step route where the trans-7,8-dibenzoate protects the hydroxyls during introduction of the 9,10-functionality, a strategy validated by the Prévost reaction approach [2].

Preparation of Pure Enantiomers of BaP Metabolites via Chiral Resolution

The dibenzoate serves as a precursor for the resolution of BaP metabolite enantiomers. The separated diastereomeric menthoxyacetate derivatives can be obtained and the enantiomers subsequently liberated by methanolysis, converting them into the enantiomerically pure diol epoxides [1]. This sequence is essential for toxicological studies requiring single enantiomers.

Mechanistic Studies of PAH Carcinogenesis Requiring a Chemically Stable, Protected Diol

In experiments where the free 7,8-dihydrodiol would be chemically unstable or undergo unintended oxidation, the dibenzoate provides a robust, storable surrogate. It can be precisely hydrolyzed to the active diol under controlled basic conditions immediately prior to use, ensuring reliable concentration-response assessments [1].

Comparative Physicochemical and In Vitro Membrane Permeability Assays

Due to its high calculated LogP (7.73) and distinct solubility profile in non-polar solvents, the dibenzoate is uniquely suitable for comparative in vitro assays designed to evaluate the role of hydroxyl groups on PAH membrane permeability and passive diffusion. Its properties contrast sharply with the more polar, less lipophilic free diol [1].

Quote Request

Request a Quote for 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.